K⁺-Selective Transport and Ca²⁺ Exclusion
In a two-phase partition study measuring complexation affinities for metal cations, carriomycin formed complexes more readily with K⁺ than with NH₄⁺, Rb⁺, or Na⁺, while exhibiting no binding affinity for Li⁺ or Cs⁺ [1]. When compared directly to etheromycin under identical experimental conditions, etheromycin displayed a great preference for K⁺ or NH₄⁺ over Na⁺, Li⁺, or Rb⁺ but also showed no binding affinity for Cs⁺ [1]. Both carriomycin and etheromycin efficiently transported K⁺, Rb⁺, and Na⁺ through a CCl₄ barrier but did not carry Ca²⁺ [1]. In functional mitochondrial assays using rat liver mitochondria pre-loaded with cations by valinomycin or monazomycin, carriomycin caused a massive release of K⁺, Rb⁺, or Na⁺, but did not release Li⁺ or Cs⁺ [1]. This cation selectivity pattern differs notably from divalent polyether ionophores such as lasalocid A, which transport Ca²⁺ in addition to monovalent cations [2].
| Evidence Dimension | Cation selectivity and transport efficiency |
|---|---|
| Target Compound Data | Carriomycin: K⁺ > NH₄⁺, Rb⁺, Na⁺; no binding to Li⁺ or Cs⁺; no Ca²⁺ transport |
| Comparator Or Baseline | Etheromycin: K⁺ or NH₄⁺ preference over Na⁺, Li⁺, Rb⁺; no Cs⁺ binding; no Ca²⁺ transport; Lasalocid A: transports both monovalent cations and Ca²⁺ |
| Quantified Difference | Carriomycin and etheromycin are monovalent cation-selective ionophores without Ca²⁺ transport capability; lasalocid A is a divalent ionophore with Ca²⁺ transport activity |
| Conditions | Two-phase partition study (CCl₄ barrier); rat liver mitochondrial swelling assay with valinomycin/monazomycin pre-loading |
Why This Matters
This cation selectivity profile determines which cellular ion gradients are disrupted, enabling researchers to select carriomycin specifically for studies requiring K⁺/Na⁺ perturbation without confounding Ca²⁺-mediated signaling interference.
- [1] Mitani, M., Yamanishi, T., Miyazaki, Y., & Otake, N. (1978). Studies on the ionophorous antibiotics. XV. The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. The Journal of Antibiotics, 31(8), 750-755. DOI: 10.7164/antibiotics.31.750. PMID: 690008. View Source
- [2] Siegel, M. M., McGahren, W. J., Tomer, K. B., & Chang, T. T. (1987). Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry—mass spectrometry to the maduramicins and other polyether antibiotics. Biomedical and Environmental Mass Spectrometry, 14(1), 29-38. DOI: 10.1002/bms.1200140108 View Source
